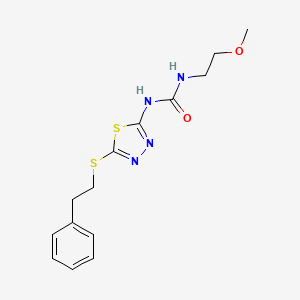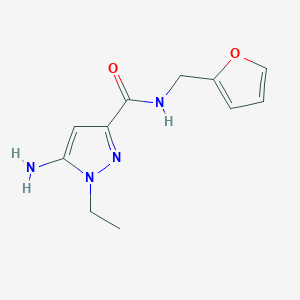
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide, also known as EFP, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
作用機序
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide inhibits the activity of thymidylate synthase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is required for DNA synthesis. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
生化学的および生理学的効果
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of thymidylate synthase, 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of other enzymes that are involved in the growth and proliferation of cancer cells. 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its specificity for thymidylate synthase. This specificity makes it an attractive candidate for cancer therapeutics, as it is less likely to have off-target effects. However, one limitation of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its relatively low potency. This means that high concentrations of the compound are required to achieve significant inhibition of thymidylate synthase.
将来の方向性
There are a number of future directions for research on 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. Another area of interest is the investigation of the potential of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide in combination with other cancer therapeutics. Additionally, there is interest in the development of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer.
合成法
The synthesis of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2-furylacetaldehyde with ethyl hydrazinecarboxylate to form 2-ethylidenehydrazinecarboxylate. This compound is then reacted with 5-amino-3-carboxypyrazole to form 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. The synthesis of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
特性
IUPAC Name |
5-amino-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-15-10(12)6-9(14-15)11(16)13-7-8-4-3-5-17-8/h3-6H,2,7,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLXEQXFMZELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

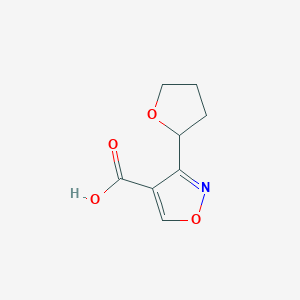
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
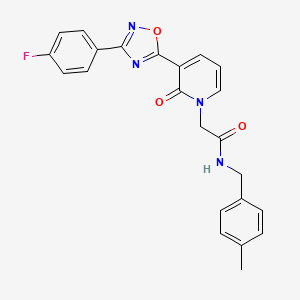
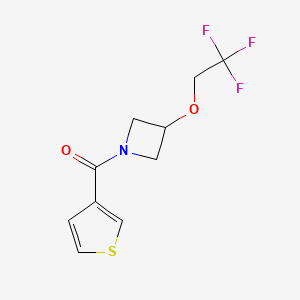
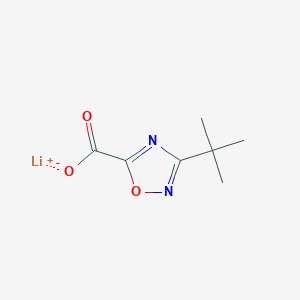
![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)
![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2630014.png)
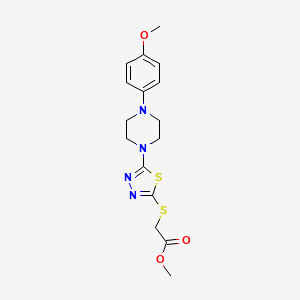

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630019.png)
